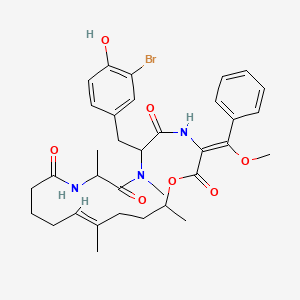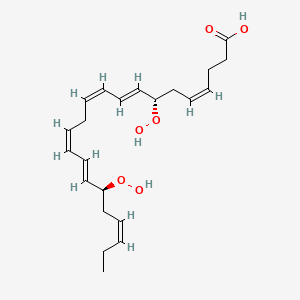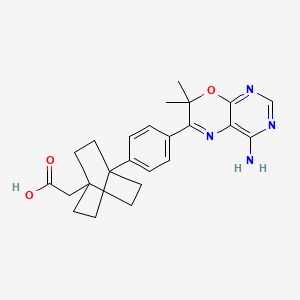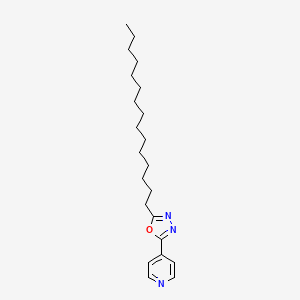
disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate
描述
disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, a methyl group, and a propan-2-yl oxycarbonyl group. It is commonly used in various scientific research applications due to its diverse chemical properties.
作用机制
Target of Action
The primary target of BAY U6751, also known as disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate, is the enzyme glycogen phosphorylase . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production .
Mode of Action
BAY U6751 acts as an inhibitor of glycogen phosphorylase . The inhibition of phosphorylase-a–catalyzed glycogenolysis is partially relieved by AMP . BAY U6751 facilitates the dephosphorylation of phosphorylase a .
Biochemical Pathways
The compound affects the glycogenolysis pathway by inhibiting the activity of glycogen phosphorylase . This results in a decrease in the breakdown of glycogen, leading to a reduction in glucose-6-phosphate levels . The activation of glycogen synthase after phosphorylase inactivation depends on the maintenance of glucose-6-phosphate levels .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The inhibition of glycogen phosphorylase by BAY U6751 leads to a decrease in hepatic glycogenolysis . This results in a reduction in glucose output . In aged mice, long-term administration of BAY U6751 has been shown to improve memory formation .
Action Environment
The compound is recommended to be stored at 2-8°C and protected from light , suggesting that these conditions may be optimal for maintaining its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the chlorophenyl, ethyl, and methyl groups through various substitution reactions. The final step involves the addition of the propan-2-yl oxycarbonyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound is prone to substitution reactions, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of cardiovascular diseases.
Industry: The compound is utilized in the development of new materials and chemical products.
相似化合物的比较
- disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate
- This compound
Comparison: Compared to other similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO6.2Na/c1-5-22-11(4)14(20(27)28-10(2)3)15(12-8-6-7-9-13(12)21)16(18(23)24)17(22)19(25)26;;/h6-10,15H,5H2,1-4H3,(H,23,24)(H,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSJRRPUSVSTGT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(C(=C1C(=O)[O-])C(=O)[O-])C2=CC=CC=C2Cl)C(=O)OC(C)C)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNNa2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611986 | |
| Record name | Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114290-51-6 | |
| Record name | Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Chlorophenyl)-1-ethyl-1,4-dihydro-6-methyl-2,3,5-pyridinetricarboxylic acid 5-isopropyl ester disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does BAY U6751 interact with glycogen phosphorylase and what are the downstream effects of this interaction?
A1: BAY U6751 operates through a two-pronged mechanism: allosteric inhibition and promotion of phosphorylase a dephosphorylation []. As a result of these actions, BAY U6751 effectively suppresses hepatic glycogenolysis, leading to a decrease in glucose output and glucose-6-phosphate (G6P) levels []. This inhibition can be partially reversed by the presence of AMP, suggesting a competitive binding mechanism [].
Q2: What is the impact of BAY U6751 on cognitive function, particularly in the context of aging?
A2: Research indicates that prolonged administration of BAY U6751 can improve memory formation in aged mice []. This improvement is linked to stimulated neuroplasticity, evidenced by changes in dendritic spine morphology in hippocampal neurons and a "rejuvenation" of the hippocampal proteome []. Interestingly, while BAY U6751 enhances memory in aged mice, it appears to impair memory formation in young animals, highlighting an age-dependent effect [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[(2S)-1-hydroxypropan-2-yl]-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258899.png)


![2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1258907.png)



